molecular formula C9H12F3N3 B1331708 4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 238742-83-1

4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B1331708
M. Wt: 219.21 g/mol
InChI Key: XIUFUZWOHSSRKX-UHFFFAOYSA-N
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Description

The compound 4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine is a chemical entity that can be derived from pyrimidine with tert-butyl and trifluoromethyl substituents. This compound is of interest due to its potential applications in the synthesis of various amines and its relevance in medicinal chemistry, particularly in the development of antitumor agents.

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, leading to a wide range of highly enantioenriched amines, including alpha-trifluoromethyl amines . Additionally, flash vacuum thermolysis of N-(tert-butyl)-N-(pyrimidin-2-ylmethylidene)amine has been shown to yield imidazoazines, indicating the potential for generating complex heterocyclic structures from simple pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of related pyrimidin-amine derivatives has been elucidated through single-crystal X-ray diffraction. For instance, two 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives have been characterized, revealing their crystalline structure and confirming the presence of the trifluoromethyl group and the substituted amine .

Chemical Reactions Analysis

The tert-butyl group in pyrimidine derivatives can influence the reactivity and selectivity of chemical reactions. For example, the tert-butanesulfinyl group in imines activates them for nucleophilic addition and serves as a chiral directing group. After the addition, it can be cleaved by acid treatment, demonstrating the versatility of tert-butyl-substituted pyrimidines in synthetic chemistry . The flash vacuum thermolysis of tert-butylimines of pyrimidine-2-carbaldehydes also showcases the ability of these compounds to undergo cyclization reactions to form imidazoazines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine are not detailed in the provided papers, the presence of tert-butyl and trifluoromethyl groups typically imparts certain characteristics. The tert-butyl group is known to increase steric bulk, which can affect boiling points, solubility, and stability. The trifluoromethyl group is highly electronegative, often leading to increased chemical and thermal stability, as well as influencing the acidity of adjacent protons. The synthesis of enantiomerically pure β-amino acids from related pyrimidine derivatives further highlights the importance of these substituents in controlling the properties and reactivity of the molecule .

Scientific Research Applications

  • Field: Fluorine Chemistry

    • Application : The compound is used in the synthesis of CF3-O-containing compounds .
    • Method : The compound is applied to aromatic, heteroaromatic, and aliphatic substrates using inexpensive industrial fluorinating reagents such as antimony trifluoride and hydrogen fluoride .
    • Results : The application of this compound contributes to the modernization of materials, agriculture, and healthcare industries .
  • Field: Agrochemical and Pharmaceutical Industries

    • Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine”, are used in the protection of crops from pests .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Field: Synthesis of Methylated Alkanes and Ketones

    • Application : The compound is used in Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .
    • Results : The application of this compound allows for the synthesis of methylated alkanes and ketones .
  • Field: Synthesis of Trifluoromethylpyridines

    • Application : The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
  • Field: Pharmaceutical Industry

    • Application : Trifluoromethyl group-containing drugs, which can be synthesized using “4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine”, have been approved by the FDA .
    • Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
  • Field: Synthesis of Fluorinated Organic Compounds

    • Application : The compound is used for selective ortho- and para-trifluoromethoxylation of electron-rich arenes .
    • Results : The application of this compound allows for the synthesis of fluorinated organic compounds .
  • Field: Synthesis of Fluorinated Organic Compounds

    • Application : The compound is used in the synthesis of fluorinated organic compounds .
    • Results : The application of this compound allows for the synthesis of fluorinated organic compounds .
  • Field: Agrochemical Industry

    • Application : The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
  • Field: Pharmaceutical Industry

    • Application : The compound is used in the synthesis of FDA-approved trifluoromethyl group-containing drugs .
    • Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Future Directions

Trifluoromethyl group-containing compounds have found numerous applications in medicines, electronics, agrochemicals, and catalysis . It is expected that many novel applications of trifluoromethyl group-containing compounds will be discovered in the future .

properties

IUPAC Name

4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c1-8(2,3)5-4-6(9(10,11)12)15-7(13)14-5/h4H,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUFUZWOHSSRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351118
Record name 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine

CAS RN

238742-83-1
Record name 4-(1,1-Dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238742-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 238742-83-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Waterloo, H Hübner, F Fierro, T Pfeiffer… - Journal of Medicinal …, 2023 - ACS Publications
The bitter taste receptor TAS2R14 is a G protein-coupled receptor that is found on the tongue as well as in the human airway smooth muscle and other extraoral tissues. Because its …
Number of citations: 1 pubs.acs.org

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